4-(4-Cyanobenzoyl)quinoline

Description

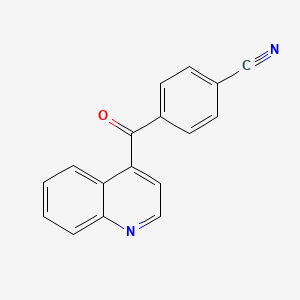

Structure

3D Structure

Properties

IUPAC Name |

4-(quinoline-4-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-11-12-5-7-13(8-6-12)17(20)15-9-10-19-16-4-2-1-3-14(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMYPRJOPYYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Cyanobenzoyl Quinoline and Its Structural Analogues

Retrosynthetic Strategies for the Quinoline-Benzoyl Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, readily available starting materials. For the 4-aroylquinoline scaffold, two primary retrosynthetic disconnections are commonly considered, stemming from the most prevalent synthetic strategies.

Disconnection based on Friedländer Annulation: This approach breaks the quinoline (B57606) ring itself. The primary bond cleavages are made at the N1-C2 and C3-C4 bonds of the quinoline core. This leads back to two key precursors: a 2-aminoaryl ketone (such as 2-aminobenzophenone) and a dicarbonyl compound or its equivalent, which possesses a reactive α-methylene group. For the specific synthesis of 4-(4-Cyanobenzoyl)quinoline, this would involve a precursor that incorporates the 4-cyanobenzoyl moiety, such as a 1-(4-cyanophenyl)-3-aryl-1,3-propanedione.

Disconnection based on Cross-Coupling: This strategy focuses on the C4-carbonyl carbon bond. The molecule is disconnected at the bond linking the quinoline ring at the 4-position to the benzoyl group. This leads to a pre-formed, functionalized quinoline at position 4 (e.g., 4-haloquinoline or quinoline-4-boronic acid) and a functionalized benzoyl derivative (e.g., 4-cyanobenzoyl chloride or a corresponding organometallic reagent). This approach is modular, allowing for the late-stage introduction of the benzoyl moiety.

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed for the construction of quinoline-ketones, which can be applied to the synthesis of this compound.

The Friedländer annulation is one of the most fundamental and straightforward methods for synthesizing quinolines. organic-chemistry.orgwikipedia.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by either acids or bases. wikipedia.orgnih.gov

To synthesize a 4-aroylquinoline via this method, a 2-aminoaryl ketone is reacted with a 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation to form an enaminone or a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final quinoline ring. wikipedia.orgorganic-chemistry.org A variety of catalytic systems have been developed to improve the efficiency, yield, and reaction conditions of the Friedländer synthesis. nih.govnih.gov These include traditional Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and heterogeneous catalysts. scispace.comorganic-chemistry.org Solvent-free conditions and microwave irradiation have also been employed to create more environmentally friendly protocols. organic-chemistry.orgijcce.ac.ir

Table 1: Selected Catalytic Variants of the Friedländer Annulation for Quinoline Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Cuprous triflate (Cu(OTf)₂) | 2-aminoaryl ketones and α-methylene ketones | Solvent-free, room temperature | Mild conditions, high yields. scispace.com |

| Ferric chloride (FeCl₃·6H₂O) | 2-aminoacetophenone and active methylene (B1212753) compounds | Water | Environmentally benign, readily available catalyst. tandfonline.com |

| Neodymium(III) Nitrate Hexahydrate | 2-aminoaryl ketones and α-methylene ketones | Not specified | Efficient and rapid synthesis. organic-chemistry.org |

| Silica-supported P₂O₅ (P₂O₅/SiO₂) | 2-aminoaryl ketones and carbonyl compounds | Solvent-free, 80 °C | High efficiency, simple, green protocol. ijcce.ac.ir |

| Ionic Liquids (e.g., [Msim][OOCCCl₃]) | 2-aminobenzaldehyde and ketones | 100 °C | Recyclable, high yields, fast reaction times. nih.gov |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of complex molecules. nih.gov For the synthesis of this compound, these reactions can be used to couple a pre-synthesized quinoline core with the 4-cyanobenzoyl moiety. A common strategy involves the Grignard reaction, where a quinoline-carboxaldehyde is treated with an appropriate Grignard reagent (e.g., (4-cyanophenyl)magnesium bromide), followed by oxidation of the resulting secondary alcohol to the ketone. acs.org

Alternatively, modern palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions can be employed. nih.gov For example, a Suzuki coupling could involve the reaction of a 4-haloquinoline with 4-cyanophenylboronic acid, followed by a subsequent step to introduce the carbonyl group, or the direct coupling of a quinoline-4-boronic acid with 4-cyanobenzoyl chloride. These methods offer a high degree of modularity and functional group tolerance.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.org This approach offers significant advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. rsc.org

Several MCRs have been developed for the synthesis of quinoline derivatives. researchgate.net The Povarov reaction, an aza-Diels-Alder reaction, can be performed as a three-component reaction between an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org Other MCRs involve the one-pot reaction of anilines, ketones, and other building blocks under catalytic conditions to construct highly substituted quinoline rings. researchgate.net For instance, a one-pot, three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines has been designed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides. rsc.org Such strategies could be adapted for the synthesis of this compound by carefully selecting the appropriate starting components.

Oxidative annulation has emerged as a powerful and atom-economical strategy for synthesizing heterocyclic compounds, including quinolines. mdpi.com These reactions often proceed via transition-metal-catalyzed C-H bond activation, followed by cyclization. acs.orgsnnu.edu.cn This avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Rhodium(III) and Palladium(II) are common catalysts for these transformations. acs.orgsnnu.edu.cn For example, quinolines can be synthesized via the Rh(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules, where a Cu(II) salt acts as the oxidant. acs.orgsnnu.edu.cn Another approach involves the dehydrative C-H coupling of arylamines with diols, catalyzed by ruthenium complexes, to afford substituted quinolines. nih.gov These methods provide direct access to the quinoline core, which can then be functionalized at the 4-position to yield the target compound. In some cases, the annulation can directly incorporate the desired functionality. For instance, a FeBr₂-promoted cycloaddition of 1,3-enynes and nitrosoarenes has been reported for the synthesis of 4-acylquinoline scaffolds. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and sustainable synthesis of quinolines. A wide array of catalysts has been employed across the various synthetic strategies to improve reaction rates, selectivity, and yields, often under milder and more environmentally friendly conditions. scispace.comnih.gov

Table 2: Overview of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Examples | Applicable Reaction(s) | Role of Catalyst |

|---|---|---|---|

| Brønsted Acids | p-TsOH, H₂SO₄, HCl | Friedländer Annulation | Protonates the carbonyl group, activating it for nucleophilic attack. scispace.comorganic-chemistry.org |

| Lewis Acids | ZnCl₂, SnCl₂, Cu(OTf)₂, FeCl₃, AuCl₃ | Friedländer Annulation, MCRs | Coordinates to the carbonyl oxygen, increasing its electrophilicity. scispace.comtandfonline.com |

| Transition Metals | Rh(III), Pd(II), Ru(II), Cu(I/II), Au(I/III) | Cross-Coupling, Oxidative Annulation, Friedländer | Facilitates C-H activation, reductive elimination, and other key bond-forming steps. scispace.comacs.orgnih.gov |

| Nanocatalysts | SiO₂ nanoparticles | Friedländer Annulation | Provides a high surface area for the reaction, often reusable and promoting efficiency. nih.gov |

| Organocatalysts | Thiamine hydrochloride (VB₁), Proline derivatives | MCRs, Enantioselective Friedländer | Acts as a metal-free catalyst, can induce stereoselectivity. rsc.orgacs.org |

| Ionic Liquids | [bsmim], [Msim][OOCCCl₃] | Friedländer Annulation | Can act as both solvent and catalyst, often recyclable and promoting green chemistry. nih.gov |

| Photoredox Catalysts | fac-Ir(ppy)₃, Eosin Y | Oxidative Cyclization | Mediates single-electron transfer (SET) processes under visible light to generate radical intermediates for cyclization. acs.orgresearchgate.net |

These catalytic systems highlight the continuous innovation in the field, aiming for more efficient, selective, and sustainable methods to access complex molecules like this compound. The choice of catalyst is critical and depends on the specific synthetic route and desired outcome.

Transition Metal-Catalyzed Syntheses (e.g., Cu, Ni, Ag, Ru)

Transition metal catalysis offers a powerful and versatile toolkit for the construction of the quinoline core. Various metals have been employed, each with unique catalytic properties that enable a range of reaction pathways.

Copper (Cu)-Catalyzed Syntheses: Copper catalysts are prized for their low cost and unique reactivity in forming C-N and C-C bonds. A notable approach involves the copper-catalyzed tandem reaction of anilines and alkynes. acs.orgacs.org This method allows for the direct construction of 4-quinolones under mild conditions with high functional-group tolerance. acs.orgacs.org For instance, both N-alkyl- and N-aryl-substituted anilines can be effectively converted to the corresponding 4-quinolones. organic-chemistry.org Another strategy involves the domino synthesis of quinoline derivatives from arylamines and alkynes, catalyzed by copper(II). researchgate.net Furthermore, copper-catalyzed cyclization of 2-alkynylaryl isocyanates has been developed for the synthesis of quinoline-2,4(1H,3H)-diones. In a specific example, the reaction of 2-((4-bromophenyl)ethynyl)phenyl isocyanate with a copper catalyst in DMF at 100°C for 12 hours yielded the corresponding quinoline derivative. The combination of Cu(II) and Ag(I) catalysts has been utilized in a domino reaction of p-toluenesulfonylhydrazone with anthranils to construct 2,3-disubstituted quinoline derivatives through a free-radical cyclization mechanism. acs.org

Nickel (Ni)-Catalyzed Syntheses: Nickel, as an earth-abundant metal, provides a cost-effective alternative to precious metal catalysts. An environmentally benign, one-step synthesis of substituted quinolines has been achieved through the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones and secondary alcohols, catalyzed by a nickel complex. nih.gov This method features high yields and a broad substrate scope. nih.gov A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline (B1680401) via double dehydrogenative coupling has also been reported, operating at a mild temperature of 80°C. researcher.life

Silver (Ag)-Catalyzed Syntheses: Silver catalysts have been effectively used in quinoline synthesis, particularly in the Döebner-von Miller reaction. A recyclable Ag(I)-exchanged Montmorillonite K10 catalyst has been shown to be effective for the synthesis of quinolines under solvent-free conditions from anilines and α,β-unsaturated aldehydes, with good to excellent yields. researchgate.netclockss.org This heterogeneous catalyst can be recovered and reused multiple times. researchgate.netclockss.org Silver catalysis has also been employed in the cyclization of 2-alkynyl benzyl (B1604629) azides to produce substituted isoquinolines. organic-chemistry.org

Ruthenium (Ru)-Catalyzed Syntheses: Ruthenium catalysts are highly efficient for various organic transformations, including quinoline synthesis. One notable method involves the reaction of anilines with tris(3-hydroxypropyl)amine (B3047471) in the presence of a ruthenium catalyst, along with SnCl₂·2H₂O and acetone, to yield quinolines in moderate to good yields via an amine exchange reaction. lookchemmall.com Another approach is the ruthenium-catalyzed synthesis of 3-substituted quinolines from 2-aminobenzyl alcohol and aldehydes. nih.gov Additionally, quinolines have been synthesized from anilines and trialkylamines using a ruthenium catalyst. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(I) | Anilines and Alkynes | 4-Quinolones | High | acs.orgacs.org |

| Ni(MeTAA) | o-Aminobenzylalcohols and Ketones | Substituted Quinolines | High | nih.gov |

| Ag(I)-Mont. K10 | Anilines and α,β-Unsaturated Aldehydes | Substituted Quinolines | Good to Excellent | researchgate.netclockss.org |

| RuCl₃·nH₂O/PPh₃ | Anilines and Tris(3-hydroxypropyl)amine | Quinolines | 60 | lookchemmall.com |

| Cu(II)/Ag(I) | p-Toluenesulfonylhydrazone and Anthranils | 2,3-Disubstituted Quinolines | Moderate to Good | acs.org |

Organocatalytic and Acid-Catalyzed Methods

Organocatalysis and acid-catalyzed reactions represent a metal-free alternative for quinoline synthesis, often proceeding through different mechanistic pathways.

Organocatalytic Methods: Chiral Brønsted acids have emerged as powerful organocatalysts for the enantioselective synthesis of tetrahydroquinoline derivatives. nih.gov For example, the partial transfer hydrogenation of lactone-fused quinolines can be achieved with good yields and enantioselectivities using a chiral Brønsted acid catalyst. acs.org This biomimetic approach involves the activation of the quinoline by catalytic protonation, followed by a cascade hydrogenation. dicp.ac.cn

Acid-Catalyzed Methods: The Povarov reaction, a formal [4+2] cycloaddition, is a classic acid-catalyzed method for synthesizing tetrahydroquinolines. rsc.org This reaction can be carried out between anilines, aldehydes, and electron-rich olefins in the presence of a Lewis or Brønsted acid catalyst. rsc.orgbibliotekanauki.pl The use of different acid catalysts can influence the reaction rate and yield. sci-rad.com For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with an α-methylene ketone, can be effectively catalyzed by various acids, including hydrochloric acid and p-toluenesulfonic acid. nih.gov

A one-pot synthesis of phenanthridines and quinolines has been reported using O-(4-cyanobenzoyl)hydroxylamine as a nitrogen source, which generates O-acyl oximes in situ with aldehydes, catalyzed by a Brønsted acid. nih.gov

Table 2: Examples of Organocatalytic and Acid-Catalyzed Quinoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Transfer Hydrogenation | Lactone-fused Quinolines | 4-Aza-podophyllotoxin derivatives | acs.org |

| Lewis/Brønsted Acid | Povarov Reaction | Anilines, Aldehydes, Olefins | Tetrahydroquinolines | rsc.orgbibliotekanauki.pl |

| Brønsted Acid | In situ Oxime Formation | Aldehydes, O-(4-Cyanobenzoyl)hydroxylamine | Quinolines | nih.gov |

| p-Toluenesulfonic acid | Friedländer Synthesis | 2-Aminophenylketones, Ketones | Substituted Quinolines | nih.gov |

Photocatalytic and Electrocatalytic Methodologies

In recent years, photocatalysis and electrocatalysis have gained prominence as green and sustainable methods for organic synthesis, including the formation of quinoline scaffolds.

Photocatalytic Methodologies: Visible-light photocatalysis offers a mild and efficient route to quinoline derivatives. One approach involves the photocatalytic synthesis of polysubstituted quinolines from 2-vinylarylimines using 9,10-phenanthrenequinone as a photocatalyst, which induces an electrocyclization reaction. nih.gov Another strategy is the dual transition metal-visible light photoredox-catalyzed oxidative cyclization of aromatic enamines with alkynes or alkenes, providing multisubstituted quinolines in good to moderate yields under mild conditions. nih.govacs.org The synthesis of quinolines can also be achieved through visible-light-induced photoxidation-Povarov cascade reactions. mdpi.com Furthermore, a visible-light photocatalytic sequential dimerization and skeletal rearrangement of quinoline skeletons has been reported for constructing indole–methylquinoline hybrids. bohrium.com

Electrocatalytic Methodologies: Electrosynthesis provides a reagent-free and environmentally friendly alternative for quinoline synthesis. Quinolines can be synthesized from readily available nitro compounds through an electrochemically assisted Friedländer reaction, which operates under mild conditions with high conversion rates. researchgate.net The electrochemical reduction of 2-allyl-substituted nitroarenes using a simple, undivided electrochemical cell can generate quinoline N-oxides. chemrxiv.org Another electrochemical method involves the hydrogenation of quinolines to tetrahydroquinolines using a proton-exchange membrane (PEM) reactor. organic-chemistry.org

Table 3: Examples of Photocatalytic and Electrocatalytic Quinoline Synthesis

| Method | Catalyst/Setup | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Photocatalysis | 9,10-Phenanthrenequinone | 2-Vinylarylimines | Polysubstituted Quinolines | nih.gov |

| Photocatalysis | Cu or Pd / Visible Light | Aromatic Enamines, Alkynes/Alkenes | Multisubstituted Quinolines | nih.govacs.org |

| Electrocatalysis | Constant Current Electrolysis | Nitro Compounds | Quinolines | researchgate.net |

| Electrocatalysis | Undivided Electrochemical Cell | 2-Allyl-substituted Nitroarenes | Quinoline N-oxides | chemrxiv.org |

Optimization and Scalability in this compound Synthesis

The efficiency and practicality of any synthetic method depend heavily on the optimization of reaction parameters and the potential for scaling up the process.

Influence of Reaction Parameters (Solvent, Temperature, Pressure)

The choice of solvent, temperature, and pressure can significantly impact the yield and selectivity of quinoline synthesis. For instance, in nanocatalyzed quinoline synthesis, solvent-free conditions at elevated temperatures (e.g., 90-100°C) often provide the best results. nih.gov The concentration of the catalyst is another critical parameter that needs to be optimized. nih.gov In some cases, aprotic solvents like acetonitrile (B52724) have been found to be effective. nih.gov The effect of temperature is also crucial; for example, in the microwave-assisted synthesis of pyrazolo-[3,4-b]-quinolines, increasing the temperature from 30°C to 50°C significantly improved the yield, while a further increase to 100°C led to a decrease in yield. rsc.org In the synthesis of tetrahydroquinolines via the Povarov reaction, the nature of the catalyst and the reaction temperature directly influence the reaction rate and yield. sci-rad.com

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Table 4: Influence of Reaction Parameters on Quinoline Synthesis

| Method | Parameter Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Nanocatalyzed Synthesis | Solvent, Temperature | Solvent-free, 90-100°C | High Yield | nih.gov |

| Microwave-Assisted Synthesis | Temperature | 50°C | 98% Yield | rsc.org |

| Microwave-Assisted Friedländer | Solvent, Catalyst | Neat Acetic Acid | Excellent Yield | nih.gov |

| Microwave-Assisted Friedländer | Reaction Time | 8 minutes | 61-90% Yield | rawdatalibrary.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. ijpsjournal.com Key principles include the use of catalysts over stoichiometric reagents, designing for energy efficiency, and using safer solvents and reaction conditions. ijpsjournal.com

In the context of quinoline synthesis, several green approaches have been developed. The use of nanocatalysts in solvent-free conditions exemplifies a green protocol by reducing waste and improving reaction efficiency. nih.gov Microwave-assisted synthesis is another green technique that significantly reduces reaction times and energy consumption compared to conventional heating methods. nih.govrawdatalibrary.netscribd.com The use of environmentally benign solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions, is a common strategy to make quinoline synthesis greener. rsc.orgijpsjournal.com

The development of catalyst-free methods, such as the one-pot synthesis of pyrroloquinolinediones and quinolinedicarboxylates, further enhances the greenness of the process by eliminating the need for metal catalysts and producing only stoichiometric amounts of benign byproducts like N₂ and H₂O. rsc.org Green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency, are used to quantitatively assess the environmental performance of different synthetic routes. rsc.orgwikipedia.org For example, a comprehensive green chemistry metrics analysis of a catalyst-free synthesis of pyrroloquinolinediones indicated that it was much more efficient and greener than previously reported methods. rsc.orgrsc.org

Table 5: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of recyclable nanocatalysts. | Nano-CuO in Friedländer annulation. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis. | Rapid Friedländer synthesis in neat acetic acid. | nih.gov |

| Safer Solvents/Conditions | Solvent-free reactions or use of green solvents. | Microwave-assisted synthesis in aqueous ethanol. | rsc.org |

| Atom Economy | Catalyst-free one-pot reactions. | Synthesis of pyrroloquinolinediones from azidobenzaldehydes. | rsc.orgrsc.org |

| Waste Prevention | Use of heterogeneous, recyclable catalysts. | Ag(I)-exchanged Montmorillonite K10. | researchgate.netclockss.org |

Solvent-Free and Water-Mediated Reactions

The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a central tenet of green chemistry. ijpsjournal.com For the synthesis of quinolines, including 4-acyl derivatives, the Friedländer annulation is a classic and versatile method. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgacademie-sciences.fr Innovations in this area have led to the successful implementation of solvent-free and water-mediated conditions, often enhanced by microwave irradiation or the use of recyclable catalysts. researchgate.netbenthamdirect.comtandfonline.com

Solvent-free approaches for Friedländer synthesis offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. numberanalytics.comnih.govresearchgate.net These reactions can be facilitated by various catalysts, including solid acids like silica-supported sulfuric acid, phosphotungstic acid, and zeolites, which can often be recovered and reused. tandfonline.comresearchgate.netrsc.org For instance, the synthesis of polysubstituted quinolines has been achieved in high yields under solvent-free conditions using catalysts such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) [DSIMHS] and phosphotungstic acid. academie-sciences.frresearchgate.net In some cases, the reactions can proceed efficiently without any catalyst, simply by heating the reactants. nih.gov

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. chemrxiv.org The hydrophobic effect of water can enhance reaction rates and selectivity. researchgate.net Several water-mediated syntheses of quinoline derivatives have been reported, including the Friedländer reaction. chemrxiv.org For example, the condensation of 2-aminobenzaldehydes with various ketones has been successfully carried out in water without the need for a catalyst, providing poly-substituted and polycyclic quinolines in good yields. chemrxiv.org The use of recyclable catalysts, such as FeCl3·6H2O and sulfamic acid, in water has also been shown to be effective for the synthesis of quinoline derivatives. benthamdirect.comresearchgate.net

A notable one-pot synthesis of quinolines under mild, visible-light-promoted conditions utilizes O-(4-cyanobenzoyl)hydroxylamine as a nitrogen source. nih.govacs.org This method generates O-acyl oximes in situ with aldehydes, which then undergo photoredox-catalyzed cyclization to form quinolines. nih.govacs.orgresearchgate.net This approach is particularly relevant as it directly incorporates the "4-cyanobenzoyl" moiety. The reaction proceeds at room temperature and has been used to synthesize a variety of phenanthridines and quinolines with satisfactory yields. nih.govacs.orgresearchgate.net

Another relevant synthetic pathway involves the cycloaddition of (iso)quinolinium ylides. For instance, the synthesis of 2-cyano-1-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide has been reported, which features the target chemical structure as part of a larger fused system. nih.gov This highlights the possibility of incorporating the 4-(4-cyanobenzoyl) group through N-alkylation of a quinoline precursor with a suitable phenacyl bromide derivative. nih.gov

The following tables summarize findings from various studies on the synthesis of quinoline derivatives under solvent-free and water-mediated conditions.

Table 1: Solvent-Free Synthesis of Quinoline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetoacetate | Phosphotungstic acid | 80°C, 2h | High | researchgate.net |

| 2-Aminoaryl ketones | Carbonyl compounds | P2O5/SiO2 | 80°C | High | chemrxiv.org |

| 2-Aminobenzophenone | Ketones | Poly(phosphoric acid) | 90°C, 1h | 82 | nih.gov |

| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe3O4-IL-HSO4 | Solvent-free | High | researchgate.net |

| 2-Aminobenzophenone | Ketones | Choline chloride-zinc chloride DES | - | Excellent | researchgate.net |

| o-Aminoarylketones | Butan-2,3-dione | Eaton's Reagent | 90°C | 85-96 | researchgate.net |

Table 2: Water-Mediated Synthesis of Quinoline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | Ketones | None | 70°C | Good | chemrxiv.org |

| 2-Aminoarylketones | Active methylene compounds | FeCl3·6H2O | Water | High | researchgate.net |

| Pyruvic acid, Anilines | Aryl aldehydes | Sulfamic acid | Water, reflux | High | benthamdirect.com |

| 2-Aminobenzophenones | Active methylene compounds | PEG-SO3H | 60°C | Good to Excellent | nih.gov |

Waste Minimization Strategies

A key aspect of green chemistry is the minimization of waste, which can be quantified using metrics such as the E-factor (mass of waste per unit mass of product). rsc.orgresearchgate.net In the context of synthesizing this compound and its analogues, several strategies can be employed to reduce waste generation.

The choice of solvent plays a crucial role in waste generation. As discussed, employing water as a solvent or conducting reactions under solvent-free conditions drastically reduces the amount of hazardous organic waste. ijpsjournal.combenthamdirect.comnumberanalytics.com Ionic liquids have also been explored as recyclable reaction media for Friedländer synthesis, offering high yields and the potential for catalyst reuse. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. researchgate.net One-pot and multicomponent reactions are particularly advantageous in this regard as they combine several synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent and reagent waste. nih.govacs.org The aforementioned one-pot synthesis of quinolines from aldehydes and O-(4-cyanobenzoyl)hydroxylamine is an excellent example of a highly atom-economical process. nih.govacs.org

Furthermore, the development of catalytic systems that operate under mild conditions (lower temperatures and pressures) contributes to waste minimization by reducing energy consumption. nih.gov The use of earth-abundant and non-toxic metals, such as iron, in place of more hazardous and expensive noble metals is another important step towards more sustainable chemical processes. rsc.org An iron-catalyzed C-H functionalization of quinoline-N-oxides has been reported with a very low E-factor of approximately 0.92, demonstrating the potential for significant waste reduction. rsc.org

The following table highlights various strategies and catalysts employed for waste minimization in the synthesis of quinoline derivatives.

Table 3: Waste Minimization Strategies in Quinoline Synthesis

| Strategy | Catalyst/Method | Key Advantages | Reference |

|---|---|---|---|

| Recyclable Catalysis | Nanocatalysts (Fe, Cu, Zn, etc.) | Easy separation (magnetic), high activity, reusability. | acs.org |

| Solid Acids (Zeolites, H3PW12O40) | Reusable, solvent-free conditions. | researchgate.netrsc.org | |

| Polymer-supported catalysts | Easy recovery, high efficiency. | nih.govmdpi.com | |

| Au-Ag@AgCl nanocomposites | Recyclable, high yields. | rsc.org | |

| Cu/CeO2 | Recyclable, acceptorless dehydrogenation. | nih.gov | |

| Green Solvents | Water | Non-toxic, non-flammable, enhances reactivity. | benthamdirect.comresearchgate.netchemrxiv.org |

| Ionic Liquids | Recyclable, dual solvent-catalyst role. | nih.gov | |

| Solvent-Free Reactions | Thermal/Microwave | Reduced energy, no solvent waste. | researchgate.nettandfonline.comnih.gov |

| Process Intensification | One-pot/Multicomponent Reactions | High atom economy, reduced workup. | nih.govacs.org |

Chemical Reactivity and Transformations of 4 4 Cyanobenzoyl Quinoline

Reactivity of the Benzoyl Ketone Moiety

The benzoyl ketone portion of the molecule is a key site for various chemical reactions, particularly at the carbonyl group.

The carbonyl group in 4-(4-Cyanobenzoyl)quinoline is susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations. For instance, reduction of the carbonyl group can be achieved using common reducing agents. While specific reduction reactions for this compound are not extensively detailed in the provided results, the general reactivity of ketones suggests that reagents like sodium borohydride (B1222165) could reduce the carbonyl to a secondary alcohol. smolecule.com

Nucleophilic addition reactions are also a characteristic feature. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. It can react with a variety of nucleophiles.

The carbonyl carbon serves as a point for derivatization, enabling the synthesis of a variety of related compounds. Derivatization reactions often involve the initial nucleophilic addition to the carbonyl group, followed by a subsequent elimination step. These reactions are crucial for modifying the properties of the molecule or for analytical purposes. researchgate.net

Common derivatization agents for carbonyl compounds include hydroxylamine (B1172632) derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and hydrazines such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). semanticscholar.orgmdpi.com These reagents react with the carbonyl group to form oximes and hydrazones, respectively. semanticscholar.org Such derivatization can be essential for enhancing detectability in analytical techniques like gas chromatography/mass spectrometry (GC/MS). researchgate.net The formation of these derivatives proceeds through the classic mechanism of imine formation. semanticscholar.org

Reactions at the Quinoline (B57606) Core of this compound

The quinoline ring system, being a heteroaromatic structure, has its own distinct reactivity profile, which includes both electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atom.

The quinoline ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). imperial.ac.uk Under vigorous conditions, electrophiles attack the benzene ring portion of the quinoline system, typically at positions C-5 and C-8. imperial.ac.ukuop.edu.pk

Conversely, the electron-deficient nature of the pyridine (B92270) ring within the quinoline structure makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the quinoline core typically occur at the C-2 and C-4 positions. uop.edu.pkquimicaorganica.org If a good leaving group is present at these positions, nucleophilic substitution is facilitated. quimicaorganica.orgmdpi.com Nucleophiles add to carbon 2 of quinoline, and under certain conditions, attacks on carbon 4 are also possible. quimicaorganica.org The stability of the intermediate, where the negative charge is delocalized onto the nitrogen atom, is a key factor in these reactions. quimicaorganica.org

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it basic and nucleophilic. ecorfan.org This allows for N-alkylation reactions, where an alkyl group is introduced at the nitrogen atom. For example, quinolines can be N-alkylated to form N-alkyl tetrahydroquinolines through reductive alkylation. organic-chemistry.org This process can be catalyzed by agents like arylboronic acid under mild conditions. organic-chemistry.org

Furthermore, the quinoline core can undergo N-oxidation to form quinoline N-oxides. smolecule.com This transformation can sometimes be achieved through reactions with condensing agents like acetic anhydride (B1165640) or through photochemical rearrangement. thieme-connect.de The resulting N-oxides can then be used in further synthetic transformations. researchgate.netchemrxiv.org

Transformations of the Cyano Group in this compound

The cyano group (-C≡N) on the benzoyl ring is another reactive handle on the molecule, offering pathways to various other functional groups.

A significant transformation of the cyano group is its hydrolysis to a carboxylic acid. This can be achieved under strong alkaline conditions. For instance, treatment of a related compound, 3-(4-cyanobenzoyl)-2-methylquinoline, with potassium hydroxide (B78521) in ethanol (B145695) under reflux resulted in the formation of the corresponding carboxylic acid. google.com This hydrolysis provides a route to convert the cyano functionality into a carboxylate group, which can then participate in a different set of chemical reactions.

In some instances, the cyano group can participate in cycloaddition reactions. For example, in the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives, the hydrolysis of a cyano group at the pyrrole (B145914) ring was observed, leading to a carboxamide. nih.govmdpi.com This indicates that under certain reaction conditions, the cyano group can be transformed into an amide functionality.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic studies often focus on the synthesis of the quinoline core or its subsequent functionalization. The synthesis of quinolines can proceed through various named reactions, such as the Friedländer, Doebner-von Miller, and Camps syntheses, each with a distinct mechanistic pathway involving condensation and cyclization steps. mdpi.commdpi.comresearchgate.net

Modern synthetic methods often involve transition-metal-catalyzed or photoredox-catalyzed reactions. For example, a visible-light-mediated synthesis of quinolines utilizes O-(4-cyanobenzoyl)hydroxylamine derivatives. acs.orgresearchgate.netresearchgate.net The proposed mechanism involves the generation of an iminyl radical via a photoredox-catalyzed process, which then undergoes cyclization to form the quinoline ring. researchgate.netresearchgate.net

In the functionalization of the quinoline ring system, dearomatization reactions like hydrosilylation have been studied. Mechanistic experiments, including deuterium (B1214612) labeling, suggest that the reaction can proceed through a stepwise hydrogen atom transfer (HAT) followed by a radical recombination mechanism. nih.gov The regioselectivity is believed to be controlled by the generation of the most stable, electron-deficient radical on the quinoline ring upon photoexcitation. nih.gov

For cycloaddition reactions, the mechanism is generally considered to be a concerted process, though stepwise pathways involving zwitterionic or diradical intermediates are possible, particularly in polar or non-polar reactions, respectively. researchgate.net The mechanism plays a crucial role in determining the stereochemistry of the final products. researchgate.net In the synthesis of fused pyrrolo[1,2-a]quinolines, the proposed pathway involves the in situ formation of a quinolinium ylide, which then acts as a 1,3-dipole in a [3+2] cycloaddition with an alkene. nih.gov

Detailed kinetic studies and rate determinations specifically for reactions of this compound are not widely available in the surveyed literature. However, kinetic studies are often performed for broader classes of reactions to elucidate mechanisms. For instance, the polar character of certain [4+2] cycloaddition reactions has been confirmed through kinetic studies. researchgate.net Such analyses help to distinguish between concerted and stepwise mechanisms by examining the influence of solvent polarity and substituent electronic effects on the reaction rate. For more complex catalytic cycles, kinetic analysis is essential for identifying the rate-determining step and optimizing catalyst performance.

Spectroscopic and Structural Characterization Methodologies for 4 4 Cyanobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 4-(4-Cyanobenzoyl)quinoline in solution. uncw.edu It provides information about the chemical environment of each hydrogen and carbon atom, revealing how they are connected within the molecular framework. uncw.edu

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecule's structure. In the ¹H NMR spectrum of a related quinoline (B57606) derivative, signals for the quinoline protons typically appear in the aromatic region, with specific chemical shifts influenced by their position on the ring system. rsc.org For instance, in a similar quinoline structure, the proton at the 2-position of the quinoline ring can appear as a singlet at approximately 9.03 ppm. rsc.org The protons of the cyanobenzoyl group also resonate in the aromatic region, typically as multiplets. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinoline and cyanobenzoyl rings exhibit distinct chemical shifts. rsc.org For example, the carbon atom of the cyano group (C≡N) would be expected to appear in a characteristic downfield region.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing connectivity. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. science.govemerypharma.comwalisongo.ac.id By revealing these proton-proton correlations, the connectivity within the quinoline and cyanobenzoyl rings can be mapped out. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. ipb.ptscience.gov This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. ipb.ptscience.gov This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting the quinoline and cyanobenzoyl fragments of the molecule. emerypharma.com For example, an HMBC correlation between the protons on the benzoyl ring and the carbonyl carbon would confirm the attachment of the benzoyl group.

| Technique | Information Provided |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. rsc.orgmdpi.com |

| ¹³C NMR | Reveals the chemical environment of carbon atoms in the molecule. rsc.orgmdpi.com |

| COSY | Establishes proton-proton coupling networks, showing which protons are adjacent. science.govwalisongo.ac.id |

| HSQC | Correlates directly bonded proton and carbon atoms for unambiguous assignment. ipb.ptscience.gov |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments and identifying quaternary carbons. ipb.ptemerypharma.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C≡N Stretch : The cyano group exhibits a sharp and intense absorption band in the region of 2240-2220 cm⁻¹. nih.gov

C=O Stretch : The carbonyl group of the benzoyl moiety will produce a strong absorption band in the range of 1680-1660 cm⁻¹. acs.org

C=C and C=N Stretches : The aromatic rings (quinoline and benzoyl) will show multiple bands in the 1600-1450 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations. rsc.org

C-H Bending : Out-of-plane C-H bending vibrations for the substituted aromatic rings typically appear in the 900-690 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the rings. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is typically strong in the IR, the C≡N and aromatic ring stretches often give rise to strong signals in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Method |

| Cyano (C≡N) | 2240-2220 | IR, Raman nih.gov |

| Carbonyl (C=O) | 1680-1660 | IR acs.org |

| Aromatic C=C/C=N | 1600-1450 | IR, Raman rsc.org |

| Aromatic C-H Bending | 900-690 | IR rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the exact elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. measurlabs.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For example, cleavage at the carbonyl group could lead to the formation of characteristic fragment ions corresponding to the 4-cyanobenzoyl and quinoline moieties.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. nist.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental formula. measurlabs.combioanalysis-zone.com |

UV-Vis Absorption and Fluorescence Spectroscopy Methodologies

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic properties of this compound. nii.ac.jp These techniques provide information about the electronic transitions that occur when the molecule absorbs and emits light. nii.ac.jp

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the conjugated aromatic system of the quinoline and cyanobenzoyl rings. researchgate.net The extended conjugation in the molecule would likely result in absorption maxima at longer wavelengths. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. nii.ac.jp

Fluorescence spectroscopy measures the light emitted by the molecule after it has been excited by absorbing light. Quinoline and its derivatives are known to be fluorescent. mdpi.com The fluorescence spectrum of this compound would show an emission peak at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that can be determined from these measurements, providing insights into the molecule's photophysical properties and potential applications in areas like fluorescent probes and materials science. mdpi.com

| Technique | Information Provided |

| UV-Vis Absorption Spectroscopy | Investigates the electronic transitions within the molecule and is influenced by the extent of conjugation. researchgate.net |

| Fluorescence Spectroscopy | Measures the emission of light after excitation, providing data on the Stokes shift, quantum yield, and fluorescence lifetime. mdpi.com |

Analysis of Electronic Transitions and Extinction Coefficients

The electronic transitions of quinoline derivatives are typically characterized by π to π* and n to π* transitions. scielo.br In the case of this compound and related structures, the absorption spectra are influenced by the substituents on the quinoline core. The presence of an electron-withdrawing group like the 4-cyanobenzoyl group at the C-4 position can significantly affect the electronic transitions. nih.gov

Generally, quinoline derivatives exhibit absorption bands in the UV-Vis region. For instance, quinolines often show absorption in the 230-320 nm range, which is assigned to a π-π* transition and is characterized by a large molar absorption coefficient. scielo.br A lower energy n-π* transition is also typically observed as a shoulder in the 320-450 nm range with a smaller molar extinction coefficient (ε). scielo.br

The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a particular wavelength. For quinoline derivatives, the ε values for π-π* transitions are generally high, often in the range of 10³ to 10⁶ L mol⁻¹ cm⁻¹. scielo.br The specific values for this compound would require experimental determination, but the presence of the extended π-system involving the cyanobenzoyl group is expected to result in significant absorption.

| Transition Type | Typical Wavelength Range (nm) | Typical Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|

| π → π | 230-320 | High (e.g., >10,000) | Involves promotion of an electron from a π bonding orbital to a π antibonding orbital. scielo.br |

| n → π | 320-450 | Low (e.g., 100-1,000) | Involves promotion of a non-bonding electron (e.g., from the nitrogen atom) to a π antibonding orbital. scielo.br |

Photophysical Property Characterization (e.g., Stokes Shift, Emission Maxima)

The photophysical properties of quinoline derivatives, such as their emission maxima and Stokes shifts, are highly sensitive to their molecular structure and environment. The introduction of a 4-cyanobenzoyl group, which is an electron-withdrawing group, at the C-4 position of the quinoline ring can lead to interesting photophysical behaviors, including red-shifted emission. nih.gov This is because the excitation may involve an intramolecular charge transfer (ICT) from the quinoline moiety (electron donor) to the cyanobenzoyl group (electron acceptor). nih.govrsc.org

The emission maximum is the wavelength at which the fluorescence intensity is highest. For quinoline derivatives, this can vary widely depending on the substitution pattern and the polarity of the solvent. scielo.brmdpi.com For example, some quinoline derivatives exhibit emission maxima around 400 nm in polar solvents. scielo.br In a study of a quinoline-based fluorescent molecule, substitution with a para-cyanophenyl group at the C-4 position resulted in a significantly red-shifted emission maximum to 593 nm, compared to 482 nm for the parent compound. nih.gov

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. scielo.br A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states, which is common in molecules exhibiting ICT. rsc.orgmdpi.com The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity to understand the change in dipole moment upon excitation. mdpi.com

The photophysical properties are also influenced by solvent polarity. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is a common observation for compounds with a significant ICT character, as the more polar solvent stabilizes the polar excited state. rsc.orgmdpi.com

| Compound Type | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Parent DMAQ | Not Specified | Not Specified | 482 | Not Specified | nih.gov |

| DMAQ with 4-cyanophenyl at C-4 | Not Specified | Not Specified | 593 | Not Specified | nih.gov |

| Donor-Acceptor Dyad 4 | n-hexane | 403 | 444 | 41 | rsc.org |

| Donor-Acceptor Dyad 4 | Acetone | 419 | 579 | 160 | rsc.org |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For a molecule like this compound, this technique can confirm its molecular structure, and provide details on bond lengths, bond angles, and intermolecular interactions in the solid state. semanticscholar.org

Single-Crystal Growth and Data Collection Protocols

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal. univ-rennes1.fr For small organic molecules, several techniques are commonly employed:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to supersaturation and crystal growth. unishivaji.ac.in

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, causing crystallization. univ-rennes1.fr

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. univ-rennes1.fr

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. up.pt The data collection protocol involves irradiating the crystal with a monochromatic X-ray beam (commonly from a Mo or Cu source) and recording the diffraction pattern as the crystal is rotated. up.ptresearchgate.net

Key parameters in data collection include:

Wavelength of X-rays: The choice of wavelength (e.g., Mo Kα, λ = 0.71073 Å) affects the diffraction angles. researchgate.net

Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. researchgate.netmdpi.com

Data Collection Range: A sufficient range of diffraction angles (θ) is scanned to collect a complete dataset.

Exposure Time: The time the detector is exposed for each frame is optimized to achieve good signal-to-noise without overloading the detector. lightsource.ca

The collected diffraction data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections, which are subsequently used to solve and refine the crystal structure. rsc.org

Computational and Theoretical Studies of 4 4 Cyanobenzoyl Quinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic distribution and energy levels within a molecule. These calculations solve, or approximate solutions to, the Schrödinger equation for the given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org DFT offers a favorable balance between computational cost and accuracy, making it a popular choice for studying medium to large organic molecules. nih.gov

In the context of 4-(4-Cyanobenzoyl)quinoline, DFT calculations are employed to determine its most stable three-dimensional structure (ground state geometry) by minimizing the molecule's energy. These calculations yield optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+G(d,p) are commonly used for quinoline-based systems to achieve reliable results. scirp.org

Beyond geometry, DFT calculations provide key thermodynamic data. scirp.org This includes the total energy, enthalpy, Gibbs free energy, and zero-point vibrational energy (ZPVE). scirp.org These values are essential for predicting the molecule's stability and its behavior in chemical reactions.

Table 1: Example of Calculated Thermodynamic Parameters for a Quinoline (B57606) Core at 298.15 K This table presents typical data obtained for the parent quinoline molecule to illustrate the output of DFT calculations.

| Parameter | Value |

| Zero-Point Vibrational Energy (ZPVE) | 100.5 kcal/mol |

| Thermal Energy (E_total) | 106.2 kcal/mol |

| Gibbs Free Energy (G_total) | 78.5 kcal/mol |

| Specific Heat Capacity (Cv) | 28.8 cal/mol·K |

| Entropy (S) | 83.1 cal/mol·K |

| Data derived from studies on the parent quinoline molecule. scirp.org |

While DFT is prevalent, other quantum chemical methods are also available for studying electronic structure.

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parameterization. libretexts.orgnih.gov The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. scribd.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide higher accuracy but are computationally very demanding and typically reserved for smaller molecules. libretexts.orgresearchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio calculations, making them suitable for very large molecular systems or for high-throughput screening. mdpi.com They are often used for initial geometry optimizations before applying more rigorous methods or in molecular docking studies to prepare ligand structures. wikipedia.orgmdpi.com However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. wikipedia.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311++G(d,p)), is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net The calculated shifts for ¹H and ¹³C nuclei are then compared to experimental spectra to confirm the molecular structure. researchgate.netresearchgate.net For accurate results, calculations are often performed using a reference compound like tetramethylsilane (B1202638) (TMS) under the same theoretical conditions.

UV-Vis Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govbohrium.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. bohrium.com The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com These theoretical spectra can be compared with experimental data to understand the electronic transitions, which often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Example of Predicted vs. Experimental ¹H NMR Data for a Related Benzoylquinoline Derivative Illustrative data for Dimethyl 4-(4-chlorobenzoyl)quinoline-2,3-dicarboxylate, a structurally similar compound. acs.org

| Proton | Experimental δ (ppm) | Description |

| H (Quinoline) | 8.32 | d, J = 8.5 Hz |

| H (Quinoline) | 7.90 | ddd, J = 8.5, 4.6, 3.7 Hz |

| H (Benzoyl) | 7.74 | d, J = 8.4 Hz |

| H (Quinoline) | 7.63 | m |

| H (Benzoyl) | 7.46 | d, J = 8.8 Hz |

| OCH₃ | 4.07 | s |

| OCH₃ | 3.71 | s |

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, a key feature is the rotatable single bond connecting the quinoline and the 4-cyanobenzoyl moieties. MD simulations can explore the conformational landscape of the molecule by sampling different rotational states (conformers) and determining their relative stabilities. drugdesign.orgmdpi.com

Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time relative to a reference structure, indicating the stability of the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and interaction with the environment. nih.gov

This analysis is particularly important for understanding how the molecule might bind to a biological target, as its flexibility and preferred conformations can significantly influence its interaction. nih.gov

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, especially DFT, are instrumental in elucidating the detailed pathways of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org

A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. researchgate.net Locating the precise geometry and energy of the transition state is crucial for understanding reaction kinetics and selectivity. For the synthesis of quinoline derivatives, computational studies can help to rationalize why a particular reaction pathway is favored over others, for example in classic name reactions like the Combes or Pfitzinger synthesis. researchgate.net

The energy barrier , or activation energy (Ea), is the energy difference between the reactants and the transition state. researchgate.net It is a critical parameter that determines the rate of a chemical reaction. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. DFT calculations provide a reliable means of computing these barriers.

The reaction coordinate is the path of minimum energy connecting reactants to products via the transition state. Analyzing the intrinsic reaction coordinate (IRC) confirms that a calculated transition state correctly connects the desired reactants and products. This analysis provides a detailed, step-by-step view of how bonds are broken and formed during the reaction. Such investigations are vital for optimizing reaction conditions and for designing more efficient synthetic routes. acs.org

Excited State Properties and Photophysics Modeling (Chemical Context)

The study of excited state properties is crucial for applications in materials science, photochemistry, and sensor technology. Molecules with quinoline moieties are known for their diverse photophysical behaviors, including fluorescence and phosphorescence, which are governed by the nature of their electronic excited states. nih.gov The presence of a benzoyl group and a cyano group introduces functionalities that can significantly modulate these properties through electronic effects like intramolecular charge transfer (ICT).

Upon absorption of light, a molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The subsequent de-excitation pathways, which include fluorescence (radiative decay from S₁) and intersystem crossing to a triplet state (T₁), determine the molecule's photophysical signature. acs.org Computational modeling, particularly through quantum chemical methods, allows for the simulation of these processes. It can predict the energies of the excited states, the probabilities of electronic transitions (absorption and emission), and the changes in molecular geometry and electronic distribution upon excitation. researchgate.net For instance, in related heterocyclic systems, photocatalysis can be initiated by the excitation of a photocatalyst to a state with unique redox properties, which can then interact with other molecules. acs.orgresearchgate.net The synthesis of certain quinolines can be achieved through photoredox catalysis, where O-acyl oximes, derived from precursors like O-(4-cyanobenzoyl)hydroxylamine, undergo cyclization under visible light. researchgate.netmdpi.com This highlights the inherent connection between the chemical structure and its response to light, a connection that theoretical modeling aims to elucidate.

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used computational method for investigating the excited states of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netbenasque.org It is employed to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max) in an electronic absorption spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The process typically involves:

Ground State Optimization: The molecular geometry is first optimized in its electronic ground state (S₀) using Density Functional Theory (DFT).

TD-DFT Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to various singlet excited states (S₁, S₂, S₃...).

Excited State Optimization: To predict the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S₁) is optimized.

Emission Energy Calculation: A TD-DFT calculation is then run on the optimized S₁ geometry to determine the energy of the transition back to the ground state, which corresponds to the emission maximum.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of TD-DFT predictions. researchgate.net For quinoline derivatives, functionals like B3LYP paired with basis sets such as 6-31G'(d,p) have been successfully used to predict absorption spectra. nih.govrsc.org The results of such calculations provide a theoretical spectrum that can be directly compared with experimental UV-Vis and fluorescence data.

Table 1: Representative TD-DFT Predicted Absorption Properties for a Quinoline Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.54 | 350 | 0.21 | HOMO -> LUMO |

| S₂ | 3.91 | 317 | 0.05 | HOMO-1 -> LUMO |

| S₃ | 4.25 | 292 | 0.45 | HOMO -> LUMO+1 |

Note: This table presents illustrative data typical for TD-DFT calculations on functionalized quinoline systems to demonstrate the type of information generated.

Structure-Property Relationship Elucidation through Computational Approaches

A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's electronic properties. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity, kinetic stability, and the energy of the lowest-lying electronic transition. nih.gov A smaller gap generally implies that the molecule can be excited by lower-energy light (a redshift in the absorption spectrum) and may be more chemically reactive.

Orbital Distribution: The localization of the HOMO and LUMO on different parts of the molecule can indicate the presence of Intramolecular Charge Transfer (ICT) character upon excitation. In this compound, one might expect the HOMO to have significant density on the electron-richer quinoline moiety, while the LUMO could be localized more on the electron-withdrawing cyanobenzoyl portion. This spatial separation is a hallmark of an ICT state, which often leads to interesting photophysical properties like large Stokes shifts and solvent-dependent emission.

Computational studies on related heterocyclic systems have demonstrated the importance of substituents on a benzoyl group for modulating biological activity, such as the inhibition of the COX-2 enzyme by certain indolizine (B1195054) derivatives. nih.gov Similarly, the presence and position of substituents on pyrrolo[1,2-a]quinoline (B3350903) scaffolds were found to be critical for their antimycobacterial activity. mdpi.com These studies often use molecular docking and quantitative structure-activity relationship (QSAR) models to correlate computed molecular descriptors (e.g., electrostatic potential, orbital energies, dipole moment) with observed properties. By systematically modifying the structure of this compound in silico—for example, by changing the substituent on the benzoyl ring or altering the substitution pattern on the quinoline core—researchers can predict how these changes will affect its HOMO-LUMO gap, charge distribution, and ultimately its function.

Table 2: Influence of Structural Modifications on Molecular Properties (Illustrative)

| Structural Modification | Predicted Effect on HOMO/LUMO | Consequence for Property |

| Adding Electron-Donating Group to Quinoline | Raises HOMO Energy | Redshift in absorption/emission, increased reactivity |

| Adding Electron-Withdrawing Group to Quinoline | Lowers HOMO Energy | Blueshift in absorption/emission, decreased reactivity |

| Replacing Cyano with a Weaker Acceptor | Raises LUMO Energy | Blueshift in absorption/emission, reduced ICT character |

| Replacing Cyano with a Stronger Acceptor | Lowers LUMO Energy | Redshift in absorption/emission, enhanced ICT character |

Note: This table outlines general principles of structure-property relationships derived from computational studies on aromatic and heterocyclic systems.

Advanced Chemical Applications of 4 4 Cyanobenzoyl Quinoline and Its Derivatives

Applications in Materials Science

The inherent properties of the quinoline (B57606) nucleus, such as thermal stability, electron-transporting capability, and the ease of structural modification, make its derivatives attractive for materials science applications. semanticscholar.org The introduction of a cyanobenzoyl group at the 4-position can further modulate these properties, particularly the electronic and photophysical characteristics, opening avenues for their use in organic electronics and sensor technology.

Organic Light-Emitting Diode (OLED) Components and Organic Electronics

Quinoline derivatives are widely utilized in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials or as hosts for phosphorescent emitters. semanticscholar.orgnih.govresearchgate.net The well-known complex tris-(8-hydroxyquinoline) aluminum (Alq3) is a benchmark material in OLED technology due to its stability and luminescent properties. researchgate.net The development of new quinoline-based materials aims to enhance device efficiency, color purity, and operational lifetime. nih.gov

While specific studies on 4-(4-Cyanobenzoyl)quinoline in OLEDs are not prominent, research on analogous structures highlights the potential. For instance, quinoline derivatives are recognized for their role in optoelectronic applications due to their high thermal and chemical stability and electron-transporting nature. semanticscholar.org The electron-withdrawing character of the quinoline ring is a key feature in facilitating electron transport. semanticscholar.org The addition of a cyanobenzoyl group, a strong electron-accepting moiety, could further enhance these electron-transport properties, making this compound a candidate for electron transport layers or as a component in emissive materials.

Derivatives such as 2-cyano-1-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide have been synthesized, indicating that the cyanobenzoyl-quinoline scaffold is synthetically accessible. nih.gov Although this particular derivative was evaluated for its anticancer properties, its complex conjugated system suggests that its electronic properties could be relevant for organic electronics.

Fluorescent Probes and Chemosensors for Chemical Analytes

Quinoline-based fluorescent probes are powerful tools for detecting and imaging various chemical analytes, including metal ions and reactive oxygen species, due to their inherent fluorescence and the sensitivity of their photophysical properties to the local environment. rsc.orgnih.govarabjchem.orgrsc.org The design of these probes often involves modifying the quinoline scaffold to induce a specific and measurable change in fluorescence upon interaction with the target analyte. nih.gov

The substitution at the C-4 position of the quinoline ring is known to significantly influence the molecule's photophysical properties. nih.gov For example, the introduction of a para-cyanophenyl group at the 4-position of a 6,7-dimethoxy-2-arylquinoline (DMAQ) scaffold led to a substantial red-shift in the emission wavelength from 482 nm to 593 nm. nih.gov This demonstrates that the cyano-substituted phenyl ring is a potent modulator of the fluorescence properties of the quinoline core. This finding strongly suggests that this compound could exhibit interesting solvatochromic or ion-sensing properties, making it a promising candidate for the development of new fluorescent probes. The combination of the quinoline heterocycle with the polar cyanobenzoyl group could lead to sensitivity towards solvent polarity or specific analyte binding.

Table 1: Effect of C-4 Substituent on the Emission Wavelength of a Quinoline-Based Fluorophore Data extracted from a study on doubly-substituted 6,7-dimethoxy-2-arylquinoline (DMAQ) derivatives.

| C-4 Substituent | Parent Emission Max (nm) | Substituted Emission Max (nm) | Red Shift (nm) |

| Phenyl | 482 | - | - |

| para-Cyanophenyl | 482 | 593 | 111 |

Source: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. nih.gov

This table illustrates the significant impact a cyano-substituted phenyl group at the 4-position can have on the fluorescence emission of a quinoline derivative, highlighting the potential of the this compound structure in the design of fluorescent materials.

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of advanced technologies, including telecommunications, optical computing, and frequency conversion. nih.govrsc.org Organic molecules with large hyperpolarizability values, arising from significant intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system, are of particular interest. rsc.org

Quinoline and its derivatives are explored as components of NLO materials due to the electron-deficient nature of the quinoline ring, which can act as an effective electron acceptor. semanticscholar.orgrsc.org Theoretical studies on quinoline-carbazole derivatives, configured in donor-acceptor-donor-π-acceptor (D-A-D-π-A) or acceptor-donor-π-acceptor (A-D-π-A) frameworks, have shown significant NLO responses. rsc.org The strategic placement of donor and acceptor units is key to maximizing these properties.

In the structure of this compound, the quinoline ring itself is an acceptor, and this is augmented by the strongly electron-withdrawing cyanobenzoyl group. This D-A (Donor-Acceptor) type structure could exhibit significant NLO properties. The first hyperpolarizability (β) is a key measure of a molecule's NLO response. While no experimental β value is available for this compound, theoretical calculations on related quinoline derivatives demonstrate their potential. For example, a study on a quinoline–chalcone derivative showed strong NLO properties. rsc.org Another computational study on disubstituted quinoline-carbazole compounds revealed that strategic design can lead to promising NLO behavior. semanticscholar.org These findings suggest that this compound is a promising scaffold for the development of new NLO materials.

Role in Catalysis and Reaction Media

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal catalysts or a basic site for organocatalysis. The specific substituents on the quinoline ring can electronically and sterically tune its catalytic activity.

Ligand Design for Metal-Mediated Transformations

Quinoline derivatives are extensively used as ligands in coordination chemistry and metal-mediated catalysis. bendola.comresearchgate.net The nitrogen atom can coordinate to a metal center, and the extended aromatic system can influence the electronic properties and stability of the resulting metal complex. researchgate.net These complexes have found applications in various catalytic reactions, including transfer hydrogenation and direct arylation. beilstein-journals.orgmdpi.com